Methyl 2-(pyrrolidin-2-yl)acetate
Overview
Description
Methyl 2-(pyrrolidin-2-yl)acetate is an organic compound that belongs to the class of esters It is derived from 2-pyrrolidineacetic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidineacetic acid, methyl ester typically involves the esterification of 2-pyrrolidineacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In industrial settings, the production of 2-pyrrolidineacetic acid, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized enzymes, such as esterase, has also been explored for the enantioselective synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(pyrrolidin-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-pyrrolidineacetic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions include 2-pyrrolidineacetic acid, alcohols, and various substituted derivatives .
Scientific Research Applications
Methyl 2-(pyrrolidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 2-pyrrolidineacetic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-pyrrolidineacetic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyrrolidinone: A lactam derivative with applications in pharmaceuticals and organic synthesis.
Pyrrolidinedione: A diketone derivative with potential therapeutic properties.
Uniqueness: Methyl 2-(pyrrolidin-2-yl)acetate is unique due to its ester functionality, which allows for diverse chemical modifications and applications. Its ability to undergo enantioselective synthesis and its potential biological activities further distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 2-pyrrolidin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQOWGPBRKRAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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